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molecular formula C6H9NOS B8450244 4-Allylthioazetidin-2-one

4-Allylthioazetidin-2-one

Cat. No. B8450244
M. Wt: 143.21 g/mol
InChI Key: SZLOIQPPGOTEFQ-UHFFFAOYSA-N
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Patent
US04526718

Procedure details

A solution of 42.9 g of sodium hydroxide in 500 ml of water was made up under nitrogen and cooled to room temperature, 108 ml of allyl mercaptan were added and the mixture stirred under nitrogen for 30 minutes. 138.7 g of 4-acetoxyazetidin-2-one were added to the mixture over 10 minutes under nitrogen and the reaction mixture was stirred overnight. The reaction was checked for completion by T.L.C. (hexane-ethyl acetate) and extracted into dichloromethane (6×250 ml). The organic layer was washed with water (2×250 ml), dried over magnesium sulphate and evaporated in vacuo to dryness. Purification, over silica gel and elution with hexane-ethyl acetate afforded the above product as a yellow oil. (112.1 g, 73% of the theoretical yield). νmax=1769, 1778 (sh) cm-1.
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
Quantity
138.7 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([SH:6])[CH:4]=[CH2:5].C(O[CH:11]1[NH:14][C:13](=[O:15])[CH2:12]1)(=O)C>O>[CH2:3]([S:6][CH:11]1[NH:14][C:13](=[O:15])[CH2:12]1)[CH:4]=[CH2:5] |f:0.1|

Inputs

Step One
Name
Quantity
42.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
108 mL
Type
reactant
Smiles
C(C=C)S
Step Three
Name
Quantity
138.7 g
Type
reactant
Smiles
C(C)(=O)OC1CC(N1)=O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred under nitrogen for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
(hexane-ethyl acetate) and extracted into dichloromethane (6×250 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
over silica gel and elution with hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)SC1CC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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